Melittin

Antimicrobial Resistance Acinetobacter baumannii MIC

Researchers requiring a reliable, high-potency positive control for membrane disruption or hemolysis assays often face variability in peptide activity. Melittin (CAS 37231-28-0) addresses this with well-characterized, sequence-specific membrane-lytic properties, ensuring reproducible experimental outcomes. - Quantifiable hemolytic activity (91.8 ± 1.8% at 10 µM) provides a robust benchmark for eukaryotic membrane disruption studies. - Proven direct virucidal activity (EC50 in low µg/mL range against HSV-1/2) supports enveloped virus research. - Defined leucine zipper motif enables rational engineering for improved therapeutic index in anticancer or anti-infective development. Supplied as lyophilized powder; global shipping with dry ice.

Molecular Formula C131H229N39O31
Molecular Weight 2846.5 g/mol
CAS No. 37231-28-0
Cat. No. B1591215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelittin
CAS37231-28-0
SynonymsMelitten
Melittin
Mellitin
Molecular FormulaC131H229N39O31
Molecular Weight2846.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN
InChIInChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-/m0/s1
InChIKeyVDXZNPDIRNWWCW-JFTDCZMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melittin (CAS 37231-28-0): Procurement Specifications and Baseline Characteristics for Research and Development


Melittin is a 26-amino acid, cationic, amphipathic peptide, representing the primary active constituent of honeybee (Apis mellifera) venom . With a molecular formula of C131H229N39O31 and a molecular weight of 2846.46 g/mol, it is available as a lyophilized powder requiring storage at 2-8°C . As a prototypical pore-forming antimicrobial peptide (AMP), melittin exhibits broad-spectrum membrane-lytic activity against bacteria, fungi, and mammalian cells, making it a foundational tool for membrane biophysics research and a template for developing novel anti-infective and anticancer agents [1][2].

Critical Differentiation: Why Melittin (CAS 37231-28-0) Cannot Be Casually Replaced by Other Cationic AMPs


While numerous cationic antimicrobial peptides (e.g., magainin 2, cecropin A, mastoparan) share an amphipathic α-helical structure, they exhibit profound functional divergences that preclude direct substitution for melittin [1][2]. Melittin's unique sequence-specific interactions with lipid membranes result in a distinct potency and selectivity profile that is not shared by its structural analogs [2]. For instance, cyclization has opposing effects on melittin versus magainin 2, and ranking studies against pathogens like Bordetella pertussis place melittin at a specific tier of activity distinct from both cecropins and mastoparans [1][3]. These quantifiable differences, detailed below, underscore that experimental outcomes and therapeutic efficacy are intrinsically linked to the specific peptide employed, not merely its peptide class.

Quantitative Evidence for Differentiating Melittin (CAS 37231-28-0) from Analogs


Melittin's Inherent Potency Against Multidrug-Resistant A. baumannii Matches Mastoparan

In a direct head-to-head comparison of 15 antimicrobial peptides against both colistin-susceptible and colistin-resistant Acinetobacter baumannii clinical isolates, melittin and mastoparan exhibited identical and superior activity compared to other AMPs, both achieving a minimum inhibitory concentration (MIC) of 4 mg/L [1]. This demonstrates that melittin retains its full potency against a critical, highly resistant Gram-negative pathogen, positioning it as a key reference standard for anti-A. baumannii drug development.

Antimicrobial Resistance Acinetobacter baumannii MIC

Melittin Exhibits Potent Cytotoxicity Against Cancer Cells but Can Be Chemically Attenuated for Selective Delivery

A direct comparison of native melittin and a rationally designed matrix metalloproteinase-2 (MMP-2)-activatable melittin prodrug reveals a stark difference in their baseline toxicity profiles [1]. While native melittin is highly cytotoxic to B16 melanoma cells (IC50: 3.0 µM) and highly hemolytic (HD50: 5.4 µM), the prodrug form demonstrates minimal non-specific activity (IC50 > 100 µM and HD50 > 100 µM), representing a >33-fold reduction in both metrics [1]. This differential confirms that melittin's potent lytic activity can be successfully masked and selectively restored, a feature not universally demonstrated across other AMP classes and critical for targeted therapeutic strategies.

Cancer Therapeutics Prodrug Nanomedicine

Quantitative Comparison of Melittin's Hemolytic Activity Against Mastoparan

A direct comparative study highlights the significant difference in hemolytic potential between melittin and the related peptide mastoparan [1]. At a concentration of 10 µM, melittin induced 91.8 ± 1.8% hemolysis of human red blood cells, whereas mastoparan at the same concentration caused only 40.6 ± 2.7% hemolysis [1]. This 2.3-fold difference in hemolytic activity at an equivalent molar concentration confirms that melittin is a significantly more potent hemolytic agent, a critical parameter for researchers studying membrane pore formation or designing analogs with improved therapeutic indices.

Hemolysis Selectivity Toxicity

Structure-Guided Modification Decouples Melittin's Antibacterial and Hemolytic Activities

A study investigating the molecular basis of melittin's toxicity demonstrates that its antibacterial and hemolytic functions are not inextricably linked [1]. Alanine substitution of a specific leucine residue within a leucine zipper motif of melittin resulted in a drastic reduction of its hemolytic activity against human red blood cells [1]. Crucially, these same analogs retained antibacterial activity comparable to native melittin against both Gram-positive and Gram-negative bacteria [1]. This class-level inference confirms the existence of a specific structural motif that governs toxicity independently of antimicrobial action, providing a validated blueprint for designing next-generation melittin-derived therapeutics with improved cell selectivity.

Structure-Activity Relationship Hemolysis Antibacterial

Melittin's Superior Virucidal Efficacy Against HSV Compared to Its Anti-Adhesion Activity

A study dissecting the antiviral mechanisms of melittin against Herpes Simplex Virus (HSV)-1 and HSV-2 reveals that its primary mode of action is direct virucidal inactivation, rather than simply blocking viral entry [1]. At a concentration of 5 µg/mL, melittin from Apis mellifera (MEL-AM) demonstrated the highest inhibitory effect via direct inactivation of HSV particles, achieving EC50 values of 4.90 ± 0.15 µg/mL and 4.39 ± 0.20 µg/mL against HSV-1 and HSV-2, respectively [1]. In contrast, the same non-cytotoxic concentrations of melittin produced only a slight degree of inhibition after viral attachment to host cells [1]. This class-level inference highlights that melittin's membrane-lytic activity directly targets the viral envelope, a mechanism distinct from entry inhibitors and a key differentiator for researchers seeking broad-spectrum virucidal agents.

Antiviral Herpes Simplex Virus Virucidal

Differential Impact of Cyclization on Melittin vs. Magainin 2 Activity

A direct comparative study of linear and cyclic analogs of melittin and magainin 2 reveals a critical difference in how these peptides respond to backbone cyclization, a common strategy to improve peptide stability [1]. Cyclization of a melittin analog increased its antibacterial activity while decreasing its hemolytic activity [1]. In stark contrast, cyclization of a magainin 2 analog resulted in a marked decrease in both antibacterial and hemolytic activities [1]. This demonstrates a fundamental, sequence-dependent divergence in the structure-function relationship between these two classic pore-forming peptides. The finding underscores that melittin's unique sequence allows for a favorable decoupling of therapeutic and toxic effects through cyclization, a beneficial outcome not observed for magainin 2.

Cyclization Peptide Engineering Magainin 2

Recommended Application Scenarios for Melittin (CAS 37231-28-0) Based on Quantitative Evidence


As a Benchmark Standard in Hemolysis and Membrane Permeabilization Assays

Given its high and well-quantified hemolytic activity (91.8 ± 1.8% at 10 µM) compared to other AMPs like mastoparan (40.6 ± 2.7%), melittin is an ideal positive control for assays assessing red blood cell lysis and eukaryotic membrane disruption [1]. Its rapid, concentration-dependent lytic action provides a robust and reproducible signal for validating assay conditions and benchmarking the hemolytic potential of novel compounds or drug delivery vehicles.

As a Template for Designing Activatable Prodrugs and Targeted Nanotherapeutics

The successful demonstration of a >33-fold reduction in both cytotoxicity and hemolysis with an MMP-2-activatable melittin prodrug validates melittin as a potent 'warhead' that can be chemically masked and selectively activated [1]. This application scenario is ideal for researchers developing tumor-targeted or infection-responsive delivery systems, where the goal is to confine melittin's potent lytic activity to the disease microenvironment.

As a Tool to Investigate Enveloped Virus Inactivation

Its proven direct virucidal activity against HSV-1 and HSV-2, with EC50 values in the low µg/mL range, establishes melittin as a valuable tool for studying the disruption of enveloped viruses [1]. It is particularly useful in experiments aimed at understanding membrane fusion mechanisms or developing broad-spectrum virucidal agents for topical or surface disinfection, where its lytic activity against viral envelopes is the primary mechanism of interest.

As a Starting Point for Rational Analog Design to Decouple Antibacterial and Hemolytic Activities

The identification of a specific leucine zipper motif that governs hemolysis independently of antibacterial activity provides a concrete, validated starting point for rational peptide engineering [1]. Researchers can procure melittin as the parent molecule and use this knowledge to design and test focused analog libraries aimed at improving the therapeutic index, a strategy proven to work for melittin but not universally applicable to its structural relatives.

Technical Documentation Hub

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